
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a chloro-substituted benzamide moiety linked to a 2,3-dihydro-1H-inden-1-yl group via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide typically involves the following steps:
Preparation of 2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid.
Formation of the ethyl linker: The 2,3-dihydro-1H-inden-1-one is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Coupling with 3-chlorobenzoyl chloride: The final step involves coupling the ethylated intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 3-chlorobenzoic acid and the corresponding amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of benzamide derivatives with biological targets.
Materials Science: It can be explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the indene moiety and may exhibit similar chemical properties.
Chlorobenzamide Derivatives: Compounds with a chloro-substituted benzamide moiety can have comparable reactivity and applications.
Uniqueness
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is unique due to the combination of the chloro-substituted benzamide and the 2,3-dihydro-1H-inden-1-yl group. This unique structure may confer specific properties and reactivity that are distinct from other similar compounds.
Propiedades
Número CAS |
78239-29-9 |
|---|---|
Fórmula molecular |
C18H18ClNO |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
3-chloro-N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18ClNO/c19-16-6-3-5-15(12-16)18(21)20-11-10-14-9-8-13-4-1-2-7-17(13)14/h1-7,12,14H,8-11H2,(H,20,21) |
Clave InChI |
AEIVQVNPRJYLJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11832302.png)

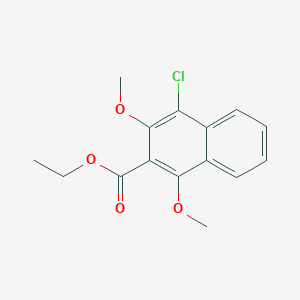
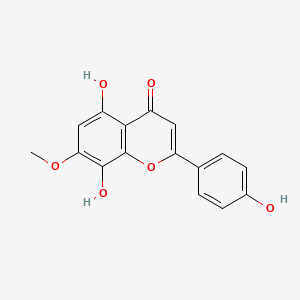
![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)
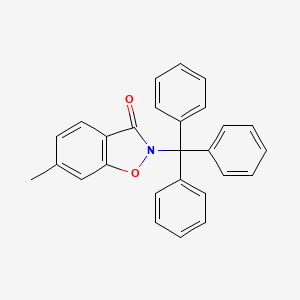
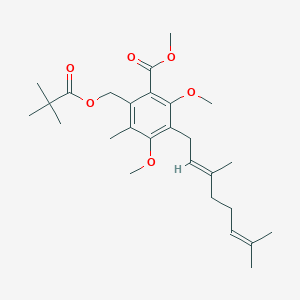
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
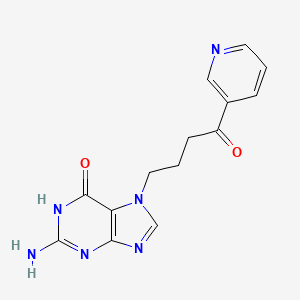

![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)
![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)

